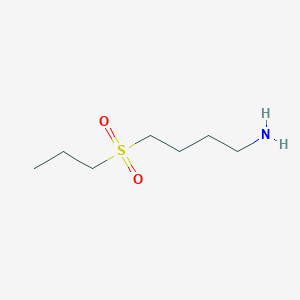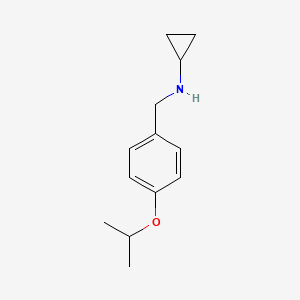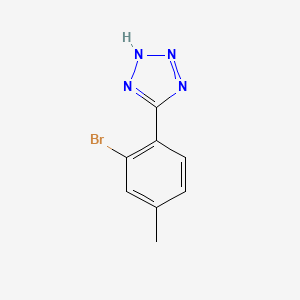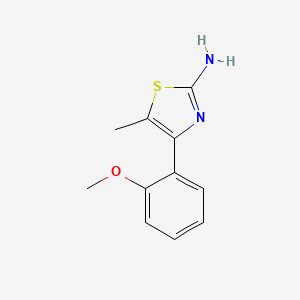
4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine
Descripción general
Descripción
4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine, also known as P-MTA, is a synthetic small molecule compound that has been studied for its potential applications in various scientific fields. P-MTA has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in several disorders, including cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for these receptors suggests it could be valuable in developing treatments for these conditions .
Neurodegenerative Disease Research
Due to the role of alpha1-adrenergic receptors in neurological conditions, this compound may also be relevant in the study of neurodegenerative diseases like Alzheimer’s. It could help understand the disease’s pathophysiology or even serve as a lead compound for developing new therapeutic agents .
Psychiatric Disorder Treatment
The compound’s interaction with neurotransmitter receptors also points to potential applications in treating psychiatric disorders. By modulating receptor activity, it could offer a new approach to managing conditions such as depression .
Synthetic Chemistry
In synthetic chemistry, this compound could be used as a building block for creating a variety of structurally related molecules. Its reactive amine group makes it a versatile precursor for synthesizing new compounds with potential biological activities .
Photodynamic Therapy
Compounds with similar structures have been employed in photodynamic therapy, particularly for treating skin diseases. While not directly used, this compound could inspire the synthesis of new photosensitizers with improved efficacy and safety profiles .
Pharmacokinetics and Drug Development
The compound’s pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been explored, indicating its suitability for further investigation as a drug candidate. This research could lead to the development of new medications with optimal ADME characteristics .
Multicomponent Reaction Utilization
The compound’s structure suggests it could be involved in multicomponent reactions, which are valuable for creating complex molecules efficiently. This application could be particularly useful in drug discovery, where speed and efficiency are crucial .
Ligand for G-Protein-Coupled Receptors
As a ligand for G-protein-coupled receptors, this compound could be used to study receptor dynamics and signaling pathways. This research is fundamental for understanding how drugs exert their effects at the molecular level .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-5-3-4-6-9(8)14-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWAARJYXTOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine](/img/structure/B1388005.png)
![4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1388006.png)
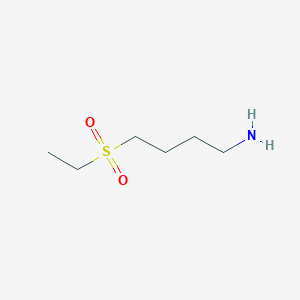
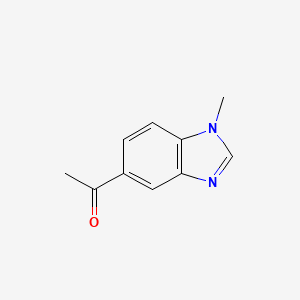


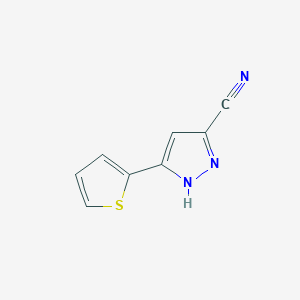

![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
